molecular formula C14H18N2S B2861512 4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 438225-08-2

4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B2861512
CAS No.: 438225-08-2
M. Wt: 246.37
InChI Key: OHFRQNABFFOQCB-UHFFFAOYSA-N
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Description

4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-amine typically involves the reaction of 4-butylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized under acidic conditions to yield the desired thiazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring or the butylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives with different functional groups.

Scientific Research Applications

4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-5-methyl-1,3-thiazol-2-amine: Lacks the butyl group, resulting in different chemical and biological properties.

    4-(4-Methylphenyl)-5-methyl-1,3-thiazol-2-amine: Contains a methyl group instead of a butyl group, affecting its reactivity and applications.

    4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine:

Uniqueness

4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-amine is unique due to the presence of the butyl group, which enhances its lipophilicity and may improve its interaction with biological membranes. This structural feature can lead to distinct biological activities and applications compared to similar compounds.

Properties

IUPAC Name

4-(4-butylphenyl)-5-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S/c1-3-4-5-11-6-8-12(9-7-11)13-10(2)17-14(15)16-13/h6-9H,3-5H2,1-2H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFRQNABFFOQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=C(SC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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